N-[2-methyl-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-1-benzofuran-2-carboxamide
Description
N-[2-methyl-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-1-benzofuran-2-carboxamide (CAS: 352666-74-1, molecular formula: C₂₃H₁₆N₂O₃, molecular weight: 368.38 g/mol) is a benzofuran-carboxamide derivative featuring a substituted phenyl ring with a 5-methylbenzoxazole moiety. The compound’s structure combines a benzofuran core linked via a carboxamide group to a 2-methyl-3-(5-methylbenzoxazol-2-yl)phenyl substituent. Benzofuran and benzoxazole rings are pharmacologically significant due to their electron-rich aromatic systems, which enable diverse non-covalent interactions (e.g., π-π stacking, hydrogen bonding) with biological targets .
Properties
IUPAC Name |
N-[2-methyl-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-1-benzofuran-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18N2O3/c1-14-10-11-21-19(12-14)26-24(29-21)17-7-5-8-18(15(17)2)25-23(27)22-13-16-6-3-4-9-20(16)28-22/h3-13H,1-2H3,(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCFSUZSJSFLHOE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OC(=N2)C3=C(C(=CC=C3)NC(=O)C4=CC5=CC=CC=C5O4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-methyl-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-1-benzofuran-2-carboxamide typically involves the following steps:
Formation of Benzoxazole Core: The benzoxazole core can be synthesized using 2-aminophenol and an appropriate aldehyde or ketone under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups attached to the benzoxazole and benzofuran rings.
Reduction: Reduction reactions can target the carbonyl group in the carboxamide moiety.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Halogenating agents like bromine (Br₂) and chlorinating agents like thionyl chloride (SOCl₂) are used for electrophilic substitution, while nucleophiles like amines and thiols are used for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methyl groups can lead to the formation of carboxylic acids, while reduction of the carbonyl group can yield alcohols.
Scientific Research Applications
N-[2-methyl-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-1-benzofuran-2-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Industry: The compound is used in the development of new materials with specific properties, such as fluorescence and conductivity.
Mechanism of Action
The mechanism of action of N-[2-methyl-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Variations
Benzoxazole Derivatives with Sulfanyl Acetohydrazide Groups
- Example : 2-[(5-Methyl-1,3-benzoxazol-2-yl)sulfanyl]acetohydrazide derivatives.
- Key Differences : These compounds replace the benzofuran-carboxamide group with a sulfanyl acetohydrazide moiety. The sulfanyl group enhances electrophilicity, while the hydrazide functionality is common in antimicrobial and antitubercular agents.
- Implications : The target compound’s carboxamide group may improve metabolic stability compared to hydrazides, which are prone to hydrolysis .
Fluorescent Benzoxazole Brighteners
- Example : 5-Methyl-2-[4-[(E)-2-(5-methyl-1,3-benzoxazol-2-yl)phenyl]ethenyl]phenyl]-1,3-benzoxazole (CAS: 2397-00-4).
- Key Differences : Extended conjugation via ethenyl linkages in brighteners optimizes fluorescence for industrial applications, whereas the target compound’s carboxamide group prioritizes hydrogen bonding for pharmaceutical interactions.
- Implications : Structural similarity in benzoxazole substitution but divergent applications (materials science vs. drug design) .
Benzofuran-Thiazole Hybrids
- Example : N-[5-[(4-fluorophenyl)methyl]-1,3-thiazol-2-yl]-1-benzofuran-2-carboxamide.
- Key Differences : A thiazole ring replaces the benzoxazole moiety. Thiazoles are bioisosteres for benzoxazole, offering altered electronic properties and binding selectivity (e.g., antimicrobial vs. kinase inhibition).
- Implications : Substitution of benzoxazole with thiazole may modulate target specificity and solubility .
Pharmacological and Physicochemical Properties
Impact of Fluorine Substitution
- Example : 2-(5-Fluoro-3-methylsulfanyl-1-benzofuran-2-yl)acetic acid ().
- Comparison : Fluorination at the benzofuran ring enhances metabolic stability and binding affinity in drug candidates. The target compound lacks fluorine but incorporates a methyl group on benzoxazole, favoring lipophilicity over electronegativity .
Carboxamide vs. Carbamothioyl Derivatives
- Example : N-{[2-methyl-3-(5-methylbenzoxazol-2-yl)phenyl]carbamothioyl}thiophene-2-carboxamide (CAS: 347331-57-1).
- Comparison : Replacing carboxamide with carbamothioyl introduces sulfur, altering hydrogen-bonding capacity and redox sensitivity. This may affect pharmacokinetics (e.g., longer half-life for carbamothioyl) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
